molecular formula C22H25NO6 B607494 Fmoc-9-Amino-4,7-Dioxanonansäure CAS No. 872679-70-4

Fmoc-9-Amino-4,7-Dioxanonansäure

Katalognummer: B607494
CAS-Nummer: 872679-70-4
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: QWHLFJJLRVOHTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-9-Amino-4,7-Dioxanonanoic acid is predominantly used in peptide synthesis due to its ability to form stable amide bonds. The Fmoc (Fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection under basic conditions, facilitating the incorporation of this amino acid into peptide chains.

Case Study: Glucose-responsive Insulin Conjugates

In a study focusing on glucose-responsive insulin conjugates, Fmoc-9-Amino-4,7-Dioxanonanoic acid was utilized to link insulin with glucose-sensing moieties. The hydrophilic nature of the PEG (polyethylene glycol) linker enhanced the solubility of the conjugate in aqueous environments, making it suitable for biological applications .

Drug Delivery Systems

The compound has been explored for its potential in drug delivery systems. Its ability to form stable conjugates with various drug molecules allows for targeted delivery and controlled release.

Example Application

In nanotechnology, Fmoc-9-Amino-4,7-Dioxanonanoic acid has been applied in the development of nanoparticles designed for targeted drug delivery. These nanoparticles can encapsulate therapeutic agents and release them in response to specific biological stimuli .

Magnetic Resonance Imaging (MRI)

Recent research has indicated that Fmoc-9-Amino-4,7-Dioxanonanoic acid can be integrated into gadofullerene constructs for enhanced magnetic resonance imaging. The compound was used as a linker to attach imaging agents that improve the contrast and specificity of MRI scans.

Case Study: Targeted Gadofullerene Imaging

A study demonstrated that after the removal of the Fmoc group, Fmoc-9-Amino-4,7-Dioxanonanoic acid was incorporated into peptide constructs that were subsequently used for MRI in cancer models. The results showed improved imaging capabilities, allowing for better differentiation between tumor types .

Biomedical Research

Fmoc-9-Amino-4,7-Dioxanonanoic acid is also significant in biomedical research for synthesizing various biomolecules that can interact with biological systems.

Applications in Glycoconjugates

The compound has been employed in synthesizing hetero-functional ABO blood group glycoconjugates. The process involves coupling with NHS (N-hydroxysuccinimide) activated PEG scaffolds to create complex glycoproteins necessary for immunological studies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide SynthesisBuilding block for peptides; selective deprotection using Fmoc groupGlucose-responsive insulin conjugates
Drug Delivery SystemsUsed in nanoparticles for targeted therapyEnhanced drug release profiles
Magnetic Resonance ImagingIntegrated into gadofullerene constructs for improved MRIBetter tumor differentiation in imaging studies
Biomedical ResearchSynthesis of glycoconjugates for immunological applicationsSuccessful creation of ABO blood group glycoconjugates

Wirkmechanismus

Target of Action

Fmoc-9-Amino-4,7-Dioxanonanoic acid, also known as Fmoc-NH-PEG2-CH2CH2COOH, is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are proteins or peptides that contain primary amine groups .

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can then be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Biochemical Pathways

The compound is primarily used in peptide synthesis, where it plays a crucial role in the construction of peptide chains . By reacting with amino acid residues, it helps in the stepwise building of peptide chains .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of Fmoc-9-Amino-4,7-Dioxanonanoic acid is the formation of stable amide bonds with primary amine groups . This allows for the construction of peptide chains in peptide synthesis .

Action Environment

The compound is typically used in laboratory settings for organic synthesis . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound should be stored at 2-8°C . The deprotection of the Fmoc group to obtain the free amine generally occurs under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Fmoc-9-Amino-4,7-Dioxanonanoic acid is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The terminal carboxylic acid can be obtained through the reaction of the PEG linker with primary amine groups in the presence of activators such as EDC or HATU .

Industrial Production Methods

Industrial production of Fmoc-9-Amino-4,7-Dioxanonanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder or crystalline form and stored at low temperatures to maintain stability .

Vergleich Mit ähnlichen Verbindungen

Fmoc-9-Amino-4,7-Dioxanonanoic acid is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media . Similar compounds include:

These compounds share similar functional groups and applications but differ in their linker lengths and specific uses.

Biologische Aktivität

Fmoc-9-Amino-4,7-Dioxanonanoic acid (Fmoc-AEEP-OH) is a synthetic amino acid derivative characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dioxanonanoic acid backbone. This compound is primarily used in peptide synthesis and has garnered interest for its potential biological applications, particularly in drug delivery and targeting systems.

  • Molecular Formula: C22H25NO6
  • Molecular Weight: 399.44 g/mol
  • CAS Number: 872679-70-4
  • Appearance: White crystalline powder

The Fmoc group serves as a protective moiety that can be removed under basic conditions, allowing for the generation of free amines that can participate in further chemical reactions, such as amide bond formation with carboxylic acids .

1. Peptide Synthesis

Fmoc-9-Amino-4,7-Dioxanonanoic acid is extensively utilized in solid-phase peptide synthesis (SPPS). Its incorporation into peptide sequences allows for the development of complex structures that can be tailored for specific biological functions. The Fmoc group provides stability during synthesis and can be easily removed to yield active peptides.

2. Drug Delivery Systems

Research indicates that Fmoc-AEEP-OH can enhance the solubility of peptides in aqueous environments due to its hydrophilic PEG spacer component. This property is crucial for developing glucose-responsive insulin conjugates, which are designed to improve the pharmacokinetics of therapeutic peptides .

Study on Tumor Targeting

A study published in Nature Communications explored the use of Fmoc-9-Amino-4,7-Dioxanonanoic acid in targeted drug delivery systems for cancer therapy. The research demonstrated that this compound could be effectively used to create peptide probes that selectively bind to tumor markers, enhancing the specificity of imaging techniques such as magnetic resonance imaging (MRI). In particular, the study highlighted its application in differentiating aggressive triple-negative breast cancer (TNBC) from estrogen receptor-positive tumors using fluorescence imaging techniques .

Self-Assembling Peptide Systems

Another investigation focused on self-assembling peptide systems incorporating Fmoc-AEEP-OH. The results showed that peptides containing this compound could form stable nanostructures, which have potential applications in drug delivery and tissue engineering. These self-assembled structures exhibited favorable biocompatibility and could be utilized to deliver therapeutic agents more effectively .

Comparative Analysis of Biological Activity

Property Fmoc-9-Amino-4,7-Dioxanonanoic Acid Other Amino Acids
Molecular Weight 399.44 g/molVaries
Solubility High (due to PEG spacer)Varies
Peptide Synthesis Utility HighModerate
Targeting Capability Effective for tumor markersLimited
Self-Assembly Potential HighLow

Eigenschaften

IUPAC Name

3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO6/c24-21(25)9-11-27-13-14-28-12-10-23-22(26)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHLFJJLRVOHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679823
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850312-72-0, 872679-70-4
Record name α-(2-Carboxyethyl)-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-PEG
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850312-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]ethoxy}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.